molecular formula C6H12O B1632531 2-Cyclobutylethanol CAS No. 4415-74-1

2-Cyclobutylethanol

Cat. No.: B1632531
CAS No.: 4415-74-1
M. Wt: 100.16 g/mol
InChI Key: KUARIPXRZDVUJO-UHFFFAOYSA-N
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Description

2-Cyclobutylethanol is an organic compound with the molecular formula C6H12O. It is a cycloalkyl alcohol, specifically a derivative of cyclobutane, and is known for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylethanol can be synthesized through various methods, including the reduction of cyclobutyl ketones or the hydration of cyclobutyl alkenes. One common method involves the hydrogenation of cyclobutyl acetic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: In an industrial setting, this compound is typically produced through catalytic hydrogenation processes, which are scalable and efficient for large-scale production. The choice of catalyst and reaction conditions can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: The oxidation of this compound typically yields cyclobutylacetic acid.

  • Reduction: Reduction reactions can produce cyclobutylmethanol.

  • Substitution: Substitution reactions can lead to the formation of cyclobutyl halides.

Scientific Research Applications

2-Cyclobutylethanol has various applications in scientific research, including chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it serves as a building block in organic synthesis and is utilized in the development of new materials and chemical processes.

Mechanism of Action

2-Cyclobutylethanol is similar to other cycloalkyl alcohols, such as cyclohexanol and cyclopentanol. its unique structural features, such as the four-membered ring, contribute to its distinct chemical properties and reactivity. Unlike larger cycloalkyl alcohols, this compound exhibits higher ring strain, which can influence its behavior in chemical reactions.

Comparison with Similar Compounds

  • Cyclohexanol

  • Cyclopentanol

  • Cyclopropanol

  • Cyclobutylmethanol

Properties

IUPAC Name

2-cyclobutylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-5-4-6-2-1-3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUARIPXRZDVUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315820
Record name Cyclobutaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4415-74-1
Record name Cyclobutaneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4415-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylethanol
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2-Cyclobutylethanol
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2-Cyclobutylethanol
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2-Cyclobutylethanol
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Reactant of Route 6
2-Cyclobutylethanol

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